molecular formula C14H22ClN B6221887 3-(4-tert-butylphenyl)pyrrolidine hydrochloride CAS No. 2758004-07-6

3-(4-tert-butylphenyl)pyrrolidine hydrochloride

Cat. No.: B6221887
CAS No.: 2758004-07-6
M. Wt: 239.8
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-tert-butylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-tert-butylphenyl)pyrrolidine hydrochloride stands out due to its unique combination of structural features and chemical properties. The presence of the tert-butyl group and the pyrrolidine ring imparts specific reactivity and stability, making it a valuable compound for various applications. Its hydrochloride salt form enhances its solubility and ease of handling in experimental settings.

Properties

CAS No.

2758004-07-6

Molecular Formula

C14H22ClN

Molecular Weight

239.8

Purity

95

Origin of Product

United States

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